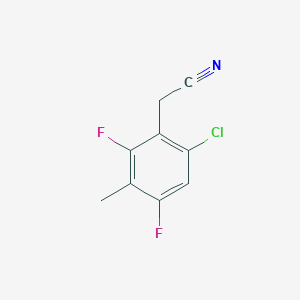

6-Chloro-2,4-difluoro-3-methylphenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

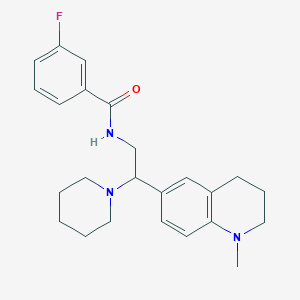

6-Chloro-2,4-difluoro-3-methylphenylacetonitrile is a chemical compound with the molecular formula C9H6ClF2N . It has a molecular weight of 201.6 . The IUPAC name for this compound is 2-(6-chloro-2,4-difluoro-3-methylphenyl)acetonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClF2N/c1-5-8(11)4-7(10)6(2-3-13)9(5)12/h4H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The compound should be stored at ambient temperature .Scientific Research Applications

Chemical Reactions and Interactions : One study demonstrates the reaction of polyfluorinated cyclohexadienones with diazoalkanes, exploring the formation of cyclopropanes and fluorinated compounds under different conditions (Kovtonyuk et al., 2000).

Corrosion Inhibition : Research on pyranopyrazole derivatives, including a compound similar to 6-Chloro-2,4-difluoro-3-methylphenylacetonitrile, indicates their effectiveness as corrosion inhibitors for mild steel in acidic solutions (Yadav et al., 2016).

Synthesis of Novel Compounds : Another study focuses on the synthesis of novel halogenated 2,4-diaminoquinazolines, highlighting the diverse potential of halogenated compounds in chemical synthesis (Tomažič & Hynes, 1992).

Intermediate in Synthesis Processes : The synthesis of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, closely related to the queried compound, shows its role as a versatile intermediate for synthesizing trifluoromethylated azaindazole derivatives (Channapur et al., 2019).

Crystal Structure Analysis : An investigation into the crystal structure of related compounds can provide insights into their physical and chemical properties, aiding in understanding their potential applications (Naveen et al., 2006).

Palladium-Catalyzed Reactions : The study of palladium-catalyzed reactions, including those involving halogenated compounds, contributes to the development of efficient synthetic routes for complex molecules (Gauthier et al., 2005).

Quantitative Analysis in Materials : Techniques for the quantitative determination of chlorophenols in materials, such as leather, can be relevant for understanding the presence and impact of related chemical compounds (Favaro et al., 2008).

Electrochemical Studies : Electrochemical studies of halogenated compounds can provide insights into their reactivity and potential applications in various fields (Dmowski & Kozłowski, 1997).

properties

IUPAC Name |

2-(6-chloro-2,4-difluoro-3-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF2N/c1-5-8(11)4-7(10)6(2-3-13)9(5)12/h4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTZYZCQPKNXCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)CC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2380548.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)

![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2380559.png)

![2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2380561.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2380566.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2380570.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2380571.png)